molecular formula C14H14N4S B12933401 6-Benzylsulfanyl-7-ethylpurine CAS No. 21186-49-2

6-Benzylsulfanyl-7-ethylpurine

Cat. No.: B12933401
CAS No.: 21186-49-2
M. Wt: 270.35 g/mol
InChI Key: JREBKYPDLOIPEU-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-7-ethylpurine is a chemical compound with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Preparation Methods

The synthesis of 6-Benzylsulfanyl-7-ethylpurine typically involves the reaction of 7-ethylpurine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Benzylsulfanyl-7-ethylpurine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Benzylsulfanyl-7-ethylpurine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-7-ethylpurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in the purine biosynthesis and degradation pathways .

Comparison with Similar Compounds

6-Benzylsulfanyl-7-ethylpurine can be compared with other similar compounds, such as:

Properties

CAS No.

21186-49-2

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

6-benzylsulfanyl-7-ethylpurine

InChI

InChI=1S/C14H14N4S/c1-2-18-10-17-13-12(18)14(16-9-15-13)19-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

JREBKYPDLOIPEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=N2)SCC3=CC=CC=C3

Origin of Product

United States

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